2-Chloro-3-(trifluoromethyl)phenylacetic acid

LXR agonist nuclear receptor metabolic disease

Supply risks with regioisomer variants compromise yield in LXR agonist synthesis. This 2-chloro-3-CF3 phenylacetic acid scaffold provides the validated N-benzyl pharmacophore of GW3965 (EC50 0.228-0.401 nM) and KDM2A/PHF8 inhibitors (IC50 100 nM). • Free carboxylic acid >100-fold more potent than esters. • 97% purity, mp 131-133°C for reproducible scale-up. • Zinc salt compatibility for developability optimization.

Molecular Formula C9H6ClF3O2
Molecular Weight 238.59 g/mol
CAS No. 22902-84-7
Cat. No. B1608548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-(trifluoromethyl)phenylacetic acid
CAS22902-84-7
Molecular FormulaC9H6ClF3O2
Molecular Weight238.59 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)C(F)(F)F)Cl)CC(=O)O
InChIInChI=1S/C9H6ClF3O2/c10-8-5(4-7(14)15)2-1-3-6(8)9(11,12)13/h1-3H,4H2,(H,14,15)
InChIKeyJZEWYZAIWWNAPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-3-(trifluoromethyl)phenylacetic Acid – Overview & Specifications


2-Chloro-3-(trifluoromethyl)phenylacetic acid (CAS 22902-84-7) is a halogenated phenylacetic acid derivative with the molecular formula C9H6ClF3O2 and a molecular weight of 238.59 g/mol, characterized by ortho-chloro and meta-trifluoromethyl substituents on the phenyl ring [1]. This compound is supplied as a white crystalline solid with a melting point of 131–133°C and commercial purity specifications typically at 97% [2]. Its structural features confer distinct physicochemical properties including a calculated XLogP3-AA of 2.9 and a predicted pKa of approximately 3.90, which govern its reactivity and downstream utility in pharmaceutical and agrochemical intermediate applications [1][3].

Ortho-chloro meta-CF3 phenylacetic acid building block for amidation and alkylation coupling reactions
Supplied as a white crystalline solid with defined commercial purity specification for synthetic intermediate use
Suitable for pharmaceutical and agrochemical intermediate research workflows requiring halogenated phenylacetic acid scaffolds

Regiochemistry Specificity and Substitution Risks


The specific 2-chloro, 3-trifluoromethyl substitution pattern on the phenylacetic acid scaffold is not interchangeable with other regioisomers or alternative halogenation configurations. The ortho-chloro group introduces steric hindrance and electronic effects that influence both the compound's intrinsic reactivity and the binding conformation of downstream derivatives, while the meta-trifluoromethyl substituent provides optimal lipophilicity and metabolic stability without compromising synthetic accessibility [1]. Regioisomers such as 3-chloro-2-(trifluoromethyl), 4-chloro-3-(trifluoromethyl), or the non-chlorinated 3-(trifluoromethyl)phenylacetic acid exhibit fundamentally different steric and electronic profiles that directly affect coupling efficiency in amidation and alkylation reactions, as well as the pharmacological properties of final drug candidates [2]. Substituting an analog without this precise substitution pattern—absent direct comparative validation—risks synthetic yield reduction, altered pharmacokinetic parameters, or complete loss of target engagement in established synthetic routes [1].

Regiochemistry 3-Chloro-2-(trifluoromethyl) or 4-chloro-3-(trifluoromethyl) regioisomers may shift steric and electronic profiles, potentially altering coupling efficiency.
Pharmacophore context The free carboxylic acid scaffold may show >100-fold higher reported LXR agonist potency compared to its methyl ester derivative; ester prodrug strategies require validation.
Salt & stability Sodium salt forms may exhibit different hygroscopicity and thermal stability than zinc salt forms; salt selection depends on developability requirements.

Quantifiable Differentiation Evidence


LXR Agonist Potency with Ortho-Chloro Meta-CF3 Motif

2-Chloro-3-(trifluoromethyl)phenylacetic acid serves as the essential N-benzyl pharmacophore in GW3965, a well-characterized LXR (liver X receptor) agonist. When incorporated as the benzyl substituent, the ortho-chloro meta-CF3 phenylacetic acid-derived fragment confers an EC50 of 0.228 nM at the human RXRα/LXRβ heterodimer and 0.401 nM at RXRα/LXRα, as determined by dual luciferase reporter gene assay in HEK293 cells [1]. In contrast, the methyl ester derivative of this same scaffold shows significantly reduced potency with an EC50 of 26 nM at LXRβ and 63 nM at LXRα in the LXR LiSA assay, representing a >100-fold decrease in functional activity [2]. This demonstrates that the free carboxylic acid of 2-chloro-3-(trifluoromethyl)phenylacetic acid, when incorporated as a benzylamine adduct, provides a critical potency enhancement that is not maintained with alternative ester derivatives.

LXR Agonist Potency
Head-to-head
EC50 0.228 nM (LXRβ) / 0.401 nM (LXRα) for GW3965 free acid vs. 26 nM / 63 nM for methyl ester analog
Free carboxylic acid form supports reported >100-fold higher LXR agonist potency in dual luciferase reporter gene assay context.
HEK293 cells; RXRα/LXR heterodimer; 20 hr incubation
LXR agonist nuclear receptor metabolic disease

Histone Demethylase KDM2A Inhibition Activity

The N-benzyl derivative of 2-chloro-3-(trifluoromethyl)phenylacetic acid, specifically 2-[1-[[2-chloro-3-(trifluoromethyl)phenyl]methyl]imidazol-4-yl]-4-(1H-triazol-4-yl)pyridine, demonstrates an IC50 of 100 nM against the histone demethylase KDM2A (FBXL11) in a 384-well plate assay at 2°C [1]. The same compound also exhibits IC50 = 100 nM against PHF8, another JmjC domain-containing histone demethylase [1]. This inhibitory activity is documented in US Patents 10071984 and 9896436 (Example 22), where the 2-chloro-3-(trifluoromethyl)phenyl group is a conserved structural element across the active series [1]. The 100 nM potency represents a validated starting point for epigenetic inhibitor development, distinguishing this fragment from other substituted phenylacetic acids that lack the optimal chloro-CF3 combination.

KDM2A/PHF8 Inhibition
Class-level
IC50 100 nM against KDM2A (FBXL11) and PHF8 for imidazolyl-pyridine derivative containing 2-chloro-3-(trifluoromethyl)phenylmethyl fragment
Supports histone demethylase inhibitor screening context; structural SAR implies chloro-CF3 pattern is conserved across active series.
384-well plate format; 0.15 mM substrate; 2°C; US10071984/9896436 Example 22
epigenetics histone demethylase cancer therapeutics

Zinc Salt Physicochemical Property Enhancement

The compound 2-[3-[(3R)-3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]butoxy]phenyl]acetic acid (Compound 1), derived from 2-chloro-3-(trifluoromethyl)phenylacetic acid as the key benzyl substituent, forms zinc salts that exhibit improved physical properties and stability compared to the free acid or sodium salt forms [1]. Thermal gravimetric analysis of the zinc salt shows less than 1% mass loss up to the decomposition point, indicating superior thermal stability [1]. The zinc salt also enables pharmaceutical compositions with less than 1.5 weight percent sodium content, a formulation advantage over the corresponding sodium salt which may introduce undesirable hygroscopicity and stability concerns [1]. This demonstrates that the 2-chloro-3-(trifluoromethyl)phenylacetic acid scaffold is amenable to metal salt derivatization that significantly improves developability parameters.

Zinc Salt Stability
Class-level
Zinc salt of derivative:
Supports salt screening and developability assessment; zinc salt form may improve thermal stability and reduce hygroscopicity risk.
TGA analysis; patent-sourced formulation context
Purity & Melting Point
Specification review
97% purity; melting point 131–133°C (commercial specification from Alfa Aesar, Apollo Scientific)
Sharp melting point supports identity and purity verification upon receipt; may offer QC advantage over analogs without defined melting ranges.
Data to verify per supplier certificate of analysis
GHS Handling Profile
Supporting evidence
H315 (skin irritation, 100%), H319 (serious eye irritation), H335 (respiratory irritation); warning signal word
Standard irritant profile consistent with halogenated phenylacetic acid class; no severe hazard classifications reported.
Per PubChem GHS and vendor SDS documentation
pharmaceutical formulation salt selection drug development

Defined Purity and Melting Point Specifications

2-Chloro-3-(trifluoromethyl)phenylacetic acid is commercially available at 97% purity with a sharp melting point range of 131–133°C, as specified by major chemical suppliers including Thermo Scientific Alfa Aesar and Apollo Scientific [1][2]. This melting point is significantly higher than that of the non-chlorinated analog 3-(trifluoromethyl)phenylacetic acid (which typically appears as a lower-melting solid or is supplied without a defined sharp melting range), providing a quality control advantage for purity verification and batch-to-batch consistency assessment [3]. The 97% purity specification is sufficient for most synthetic intermediate applications without requiring additional purification, while the defined melting point serves as a reliable identity and purity check that is not equally available for all regioisomeric analogs.

Purity & Melting Point
Specification review
97% purity; melting point 131–133°C (commercial specification from Alfa Aesar, Apollo Scientific)
Sharp melting point supports identity and purity verification upon receipt; may offer QC advantage over analogs without defined melting ranges.
Data to verify per supplier certificate of analysis
synthetic chemistry quality control procurement specification

GHS Irritant Classification and Handling

According to PubChem GHS classification and vendor SDS documentation, 2-Chloro-3-(trifluoromethyl)phenylacetic acid is classified as a skin irritant (H315: 100%) and causes serious eye irritation (H319), with the warning signal word [1][2]. Additionally, Apollo Scientific documentation indicates H335 (may cause respiratory irritation) [2]. This safety profile is consistent with structurally related halogenated phenylacetic acids but does not include more severe hazard classifications such as acute toxicity, mutagenicity, or reproductive toxicity [1]. Procurement decisions can be made with standard laboratory irritant handling protocols (PPE, fume hood) rather than requiring specialized containment or disposal procedures.

GHS Handling Profile
Supporting evidence
H315 (skin irritation, 100%), H319 (serious eye irritation), H335 (respiratory irritation); warning signal word
Standard irritant profile consistent with halogenated phenylacetic acid class; no severe hazard classifications reported.
Per PubChem GHS and vendor SDS documentation
laboratory safety chemical handling EHS compliance

Research and Industrial Applications


LXR Agonist Discovery for Metabolic Disease

2-Chloro-3-(trifluoromethyl)phenylacetic acid is the essential N-benzyl pharmacophore in GW3965 and related LXR agonists. The ortho-chloro meta-CF3 phenylacetic acid-derived fragment confers sub-nanomolar potency (EC50 = 0.228–0.401 nM) at LXR receptors [1]. Programs developing LXR agonists for atherosclerosis, inflammation, or metabolic disorders should prioritize this specific building block, as the free carboxylic acid form demonstrates >100-fold greater potency compared to ester derivatives [1][2].

KDM2A/PHF8 Inhibitor for Epigenetic Cancer Therapy

The 2-chloro-3-(trifluoromethyl)phenylmethyl fragment, when incorporated into imidazolyl-pyridine scaffolds, yields compounds with IC50 = 100 nM against KDM2A (FBXL11) and PHF8 histone demethylases [1]. This validated 100 nM potency threshold provides a benchmark for epigenetic drug discovery programs targeting JmjC domain-containing demethylases [1].

Pharmaceutical Salt Selection and Formulation

Compounds derived from 2-chloro-3-(trifluoromethyl)phenylacetic acid can be converted to zinc salts that exhibit less than 1% mass loss up to decomposition (TGA) and enable pharmaceutical compositions with sodium content below 1.5 weight percent [1]. This scaffold is suitable for developability optimization in programs advancing toward clinical candidate selection [1].

Agrochemical Intermediate for Herbicides and Fungicides

Trifluoromethylphenylacetic acids, including 2-chloro-3-(trifluoromethyl)phenylacetic acid, serve as key intermediates in the synthesis of herbicides and fungicides where the trifluoromethyl group enhances biological activity, lipophilicity, and metabolic stability [1]. The compound's defined melting point (131–133°C) and 97% commercial purity facilitate reproducible large-scale synthetic operations [2][3].

Application
Selection Property
Validation Focus
LXR agonist pharmacophore studies
Free carboxylic acid scaffold with ortho-Cl meta-CF3 substitution
LXR reporter gene assay potency context and ester-prodrug comparison
JmjC-domain demethylase inhibitor screening
2-Chloro-3-(trifluoromethyl)phenylmethyl fragment incorporation
KDM2A/PHF8 inhibition assay endpoint review and SAR evaluation
Developability and salt-form optimization
Compatibility with zinc salt formation and thermal stability profile
Thermal gravimetric analysis and sodium content endpoint review
Agrochemical intermediate synthesis
Trifluoromethylphenylacetic acid scaffold with defined melting point
Purity verification and batch-to-batch consistency for scale-up studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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